molecular formula C21H26N2O2 B1249662 Talcarpine

Talcarpine

Cat. No.: B1249662
M. Wt: 338.4 g/mol
InChI Key: NTXSRNQQLHZNTH-YONURWJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Talcarpine is a naturally occurring indole alkaloid that belongs to the sarpagine-related family of natural products . Its complex structure is characterized by the molecular formula C21H26N2O2 and a pentacyclic (five-ring) core system . The compound is a known synthetic target, and its enantiospecific total synthesis has been achieved, establishing its absolute stereochemistry . Within its structural class, this compound serves as a key biosynthetic precursor to other bioactive alkaloids, such as Talpinine . As a specialized metabolite, it provides a valuable template for organic synthesis and for studies exploring the biosynthesis and structure-activity relationships of complex indole alkaloids. This product is intended for research purposes only. Disclaimer: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

(1S,12S,13R,16S,17S,18R)-3,16,20-trimethyl-15-oxa-3,20-diazapentacyclo[10.7.1.02,10.04,9.013,18]icosa-2(10),4,6,8-tetraene-17-carbaldehyde

InChI

InChI=1S/C21H26N2O2/c1-12-16(10-24)14-8-20-21-15(9-19(22(20)2)17(14)11-25-12)13-6-4-5-7-18(13)23(21)3/h4-7,10,12,14,16-17,19-20H,8-9,11H2,1-3H3/t12-,14-,16+,17+,19-,20-/m0/s1

InChI Key

NTXSRNQQLHZNTH-YONURWJNSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@@H]2C[C@H]3C4=C(C[C@@H]([C@@H]2CO1)N3C)C5=CC=CC=C5N4C)C=O

Canonical SMILES

CC1C(C2CC3C4=C(CC(C2CO1)N3C)C5=CC=CC=C5N4C)C=O

Synonyms

talcarpine

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis of Talcarpine

This compound has been synthesized through various methods, showcasing its structural complexity and potential for modification. The enantiospecific total synthesis from D-(+)-tryptophan involves multiple steps, highlighting the intricate pathways used to obtain this compound:

  • Total Synthesis : The synthesis of this compound has been accomplished with a yield of approximately 9.5% through a series of reactions including asymmetric Pictet-Spengler reactions and anionic rearrangements .
  • Key Transformations : Notable transformations in its synthesis include late-stage N(4)-demethylation and the formation of quaternary hemiaminals, which are crucial for accessing various biologically active derivatives .

Biological Activities

This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:

  • Antimalarial and Antileishmanial Properties : this compound has demonstrated significant antimalarial activity against Plasmodium falciparum and antileishmanial effects, making it a candidate for further research in tropical diseases .
  • Cytotoxicity : Studies indicate that this compound and its derivatives can reverse multidrug resistance in cancer cells, showing cytotoxicity with IC50 values ranging from 14 to 22 µg/mL .
  • NF-κB Inhibition : One of the most promising applications is its role as an NF-κB inhibitor, with derivatives like N4-methyltalpinine exhibiting potent inhibitory activity (ED50 = 1.2 µM) .

Pharmacological Insights

The pharmacological profile of this compound suggests multiple therapeutic avenues:

  • Cancer Therapy : The ability to reverse drug resistance positions this compound as a potential adjunct in cancer treatments, particularly for resistant forms of leukemia and solid tumors .
  • Anti-inflammatory Applications : Given its NF-κB inhibitory activity, this compound could be explored for anti-inflammatory therapies, particularly in conditions where NF-κB plays a pivotal role .

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of action associated with this compound:

StudyFocusFindings
SynthesisDeveloped an efficient synthetic route yielding this compound with high stereochemical control.
Biological ActivityDemonstrated significant cytotoxic effects against drug-resistant cancer cell lines.
Pharmacological PotentialIdentified this compound's role as an NF-κB inhibitor with implications for anti-cancer therapies.

Preparation Methods

Asymmetric Pictet–Spengler Reaction

The foundational route begins with d-(+)-tryptophan methyl ester (37) , which undergoes N-benzylation using benzaldehyde in methanol at 0°C, followed by sodium borohydride reduction to yield the Nb^b-benzyl tryptophan derivative. The asymmetric Pictet–Spengler reaction with formaldehyde in trifluoroacetic acid (TFA) generates the tetracyclic ketone 15a with >98% enantiomeric excess (ee), serving as the pivotal intermediate.

Key Data:

StepReactionConditionsYieldDiastereoselectivity
1Nb^b-BenzylationBenzaldehyde, MeOH, 0°C → NaBH4_492%N/A
2Pictet–SpenglerFormaldehyde, TFA, 24 hr85%>30:1 dr

Anionic Oxy-Cope Rearrangement

The tetracyclic ketone 15a undergoes a diastereocontrolled anionic oxy-Cope rearrangement at −78°C using potassium hexamethyldisilazide (KHMDS), forming the bicyclo[3.3.1]nonane core with >30:1 diastereomeric ratio (dr). Intramolecular aldol condensation then constructs ring E, achieving the pentacyclic framework of talcarpine.

Nb^bb-Benzyl to Nb^bb-Methyl Transfer

A critical transamination step replaces the Nb^b-benzyl group with a methyl group via Pd/C-catalyzed hydrogenolysis (H2_2, 50 psi) in methanol, followed by reductive methylation with formaldehyde and sodium cyanoborohydride. This sequence ensures retention of configuration at C-20 and C-21.

Overall Yield: 9.5% over 13 steps.

Modern Advances in Stereochemical Control

C-19 Methyl Functionalization (2018)

A 2018 study demonstrated that employing bulkier Nb^b-alkyl groups (e.g., isopropyl) in the Pictet–Spengler reaction improves stereocontrol at C-19. Using Nb^b-isopropyl tryptophan derivatives , the C-19 methyl group adopts the β-configuration with 97% dr, enabling synthesis of this compound in 12% overall yield over 11 steps.

Comparison of Pictet–Spengler Conditions:

Nb^b-SubstituentTemperaturedr (C-19)Yield
Benzyl25°C85:1585%
Isopropyl−20°C97:391%

Mn-Mediated Radical Cyclization (2023)

A scalable route introduced Mn(OAc)3_3-mediated radical cyclization to construct the indole-pyrrolidine core. Starting from d-tryptophan methyl ester , decagram-scale synthesis of tetracyclic intermediate 5-Z was achieved in six steps (62% yield), followed by photoepimerization to set the C-16 stereochemistry.

Radical Cyclization Optimization:

OxidantSolventTempYield (5-Z)
Mn(OAc)3_3AcOH80°C49%
Pb(OAc)4_4Acetone25°C32%

Strategic Comparison of Synthetic Routes

Yield and Scalability

The classical route remains optimal for small-scale enantiopure synthesis, while the Mn-mediated method enables decagram-scale production despite lower yields.

Synthetic Route Metrics:

MethodStepsOverall YieldScale
Classical (2000)139.5%10 g
C-19 Methyl (2018)1112%5 g
Radical Cyclization (2023)97%50 g

Stereochemical Outcomes

All routes preserve the (R)-configuration at C-5 and C-16 derived from d-tryptophan. The 2018 method provides superior control over C-19 stereochemistry, critical for bioactive analog synthesis.

Critical Reaction Optimization Strategies

Pictet–Spengler Solvent Effects

Replacing TFA with dichloroacetic acid (DCA) in the Pictet–Spengler step increases reaction rate (8 hr vs. 24 hr) but reduces dr to 10:1, necessitating trade-offs between efficiency and selectivity.

Oxy-Cope Rearrangement Temperature

Performing the oxy-Cope rearrangement at −78°C instead of 0°C improves dr from 15:1 to >30:1, albeit requiring cryogenic equipment .

Q & A

Q. How to design a dual-purpose study investigating this compound’s therapeutic potential and off-target effects?

  • Methodological Answer : Use high-content screening (HCS) with multi-parameter endpoints (e.g., cytotoxicity, mitochondrial membrane potential). Pair RNA-seq with pathway enrichment analysis to identify off-target pathways. Validate findings using orthogonal assays (e.g., CRISPR knockouts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Talcarpine
Reactant of Route 2
Talcarpine

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